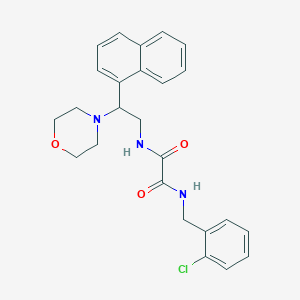

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C25H26ClN3O3 and a molecular weight of 451.95 g/mol. Its structure includes:

- A 2-chlorobenzyl group

- A morpholino moiety

- A naphthalenyl ethyl side chain

- An oxalamide backbone

These structural features contribute to its lipophilicity and biological interactions.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. The following mechanisms have been suggested based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

- Receptor Modulation : It could bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Therapeutic Potential

The compound has shown promise in several areas:

- Anti-cancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.

- Anti-inflammatory Properties : Its structural components indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

- Formation of Chlorobenzyl Intermediate : Reaction of 2-chlorobenzyl chloride with a suitable base.

- Morpholino Introduction : The morpholino group is introduced through reaction with morpholine derivatives.

- Final Coupling Reaction : The chlorobenzyl and morpholino intermediates are coupled in the presence of oxalyl chloride to yield the final product.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O3/c26-22-11-4-2-7-19(22)16-27-24(30)25(31)28-17-23(29-12-14-32-15-13-29)21-10-5-8-18-6-1-3-9-20(18)21/h1-11,23H,12-17H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLBEWSCWWSSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。